molecular formula C9H12ClNO B13506836 3-(1-Aminocyclopropyl)phenol hydrochloride

3-(1-Aminocyclopropyl)phenol hydrochloride

Cat. No.: B13506836
M. Wt: 185.65 g/mol
InChI Key: WCOGPKGNLBWVJZ-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)phenol hydrochloride is an organic compound that features a phenol group attached to a cyclopropyl ring with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopropyl)phenol hydrochloride typically involves the cyclopropanation of a phenol derivative followed by amination. One common method includes the reaction of phenol with cyclopropylamine under acidic conditions to form the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopropyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or sodium amide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

3-(1-Aminocyclopropyl)phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, while the amino group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Cyclopropylamine: Contains a cyclopropyl ring with an amino group.

    Hydroquinone: A phenol derivative with two hydroxyl groups.

Uniqueness

3-(1-Aminocyclopropyl)phenol hydrochloride is unique due to the presence of both a cyclopropyl ring and an amino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-(1-aminocyclopropyl)phenol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-9(4-5-9)7-2-1-3-8(11)6-7;/h1-3,6,11H,4-5,10H2;1H

InChI Key

WCOGPKGNLBWVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)O)N.Cl

Origin of Product

United States

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